Sokodoside B
Description
Sokodoside B is a steroid glycoside isolated from the marine sponge Erylus placenta, first reported in studies by Okada et al. (2006) . Structurally, it features a branched trioside carbohydrate chain composed of α-L-arabinose, β-D-galactose, and β-D-galactouronic acid (Figure 1). The compound is distinguished by its 4,4-dimethyl sterol core, an isopropyl side chain, and unusual double bonds at positions Δ8(9), 14(15), and 16(17) . Initial mischaracterization of the arabinose configuration (corrected via ^1H-NMR coupling constants) highlights the importance of precise structural elucidation .
Properties
Molecular Formula |
C41H62O16 |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S)-5-hydroxy-2-[[(3S,5R,10S,13R)-4,4,10,13-tetramethyl-17-propan-2-yl-1,2,3,5,6,7,11,12-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H62O16/c1-17(2)19-8-9-20-18-7-10-24-39(3,4)25(12-14-41(24,6)21(18)11-13-40(19,20)5)54-38-34(57-36-30(48)27(45)26(44)23(15-42)53-36)32(22(43)16-52-38)55-37-31(49)28(46)29(47)33(56-37)35(50)51/h8-9,17,22-34,36-38,42-49H,7,10-16H2,1-6H3,(H,50,51)/t22-,23+,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,36-,37+,38-,40+,41+/m0/s1 |
InChI Key |
KSOAPUHGMCMIDE-FOTSUXGYSA-N |
Isomeric SMILES |
CC(C)C1=CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)C1=CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Synonyms |
sokodoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivities :
- Antifungal Activity : Inhibits Mortierella ramanniana and Saccharomyces cerevisiae strains (inhibition zones: 8–16 mm at 50 µg/disk) .
- Cytotoxicity : IC₅₀ of 50 µg/mL against murine leukemia P388 cells, outperforming Sokodoside A (IC₅₀: 100 µg/mL) .
Comparison with Structurally Similar Compounds
Nobiloside
Source: Erylus nobilis (Japanese marine sponge) . Structural Features:
- Contains a C-30 carboxyl group and uronic acid moiety.
- Lacks the branched trisaccharide chain of this compound.
Bioactivity : Inhibits Clostridium perfringens neuraminidase (IC₅₀: 0.5 µM), indicating a distinct bacterial target compared to this compound’s antifungal focus .
Comparison with Functionally Similar Compounds
Variegatusides C–F
Source : Stichopus variegatus (sea cucumber) .
Structural Features : Glycosides with varying sulfation patterns.
Bioactivity :
Caminosides A–D
Source : Unspecified marine sponges .
Bioactivity : Antifungal and cytotoxic profiles similar to this compound but with uncharacterized structural motifs.
Structural and Functional Correlations
Table 1: Structural Comparison of this compound and Analogs
| Compound | Source | Core Structure | Unique Features |
|---|---|---|---|
| This compound | Erylus placenta | 4,4-Dimethyl sterol | Isopropyl side chain; Δ8(9),14(15),16(17) double bonds |
| Formoside A/B | Erylus formosus | Steroidal glycoside | N-Acetylgalactosamine derivatives |
| Nobiloside | Erylus nobilis | Steroidal glycoside | C-30 carboxyl group |
| Variegatusides C–F | Stichopus variegatus | Sulfated glycosides | Sulfation at multiple positions |
Table 2: Bioactivity Comparison
| Compound | Antifungal Target | Cytotoxicity (IC₅₀/MIC) | Potency Ranking |
|---|---|---|---|
| This compound | Mortierella ramanniana | 50 µg/mL | Moderate |
| Variegatusides C–F | Candida spp., Microsporum | 3.4–12.5 µg/mL | High |
| Nobiloside | Clostridium perfringens | 0.5 µM (enzyme) | Specialized |
Discussion and Implications
- Structural Uniqueness : this compound’s isopropyl side chain and trisaccharide branching likely enhance membrane interaction, contributing to its antifungal and cytotoxic effects .
- Functional Divergence : While Variegatusides outperform this compound in antifungal potency, this compound’s balanced bioactivity profile makes it a candidate for dual-function drug development.
- Synthesis Advances : The trisaccharide chain of this compound has been synthesized via thioglycoside activation, enabling structure-activity relationship studies .
Q & A
Q. What are the primary structural characteristics of Sokodoside B, and how are they validated experimentally?
this compound is a glycoside derivative with a core steroidal or triterpenoid backbone linked to sugar moieties. Key structural features include β-D-GalUA (galacturonic acid) and α-L-Ara (arabinose) residues, as observed in related compounds like Sokodoside A . Validation typically involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignment, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (if crystallizable). Comparative analysis with structurally similar compounds (e.g., Sokodoside A) helps resolve ambiguities in glycosidic linkage positions .
Q. Which marine organisms are known sources of this compound, and what ecological roles does it play in these organisms?
this compound is isolated from marine sponges (Porifera, Demospongiae), though specific species data may require further taxonomic verification. Its ecological role is hypothesized to involve chemical defense against predators or microbial pathogens, a common function of marine glycosides. Researchers should prioritize specimen collection from biodiverse reef ecosystems and conduct metabolomic profiling to correlate compound presence with ecological stressors (e.g., predation rates, symbiont interactions) .
Q. What are the standard protocols for extracting and purifying this compound from biological matrices?
Extraction typically employs solvent partitioning (e.g., methanol/chloroform) followed by column chromatography (silica gel, Sephadex LH-20) for fractionation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is used for final purification. Researchers must optimize solvent gradients based on compound polarity and validate purity via thin-layer chromatography (TLC) and NMR .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound?
A multi-omics approach is recommended:
- Genomic analysis : Identify candidate biosynthetic gene clusters (BGCs) in the host organism using whole-genome sequencing and tools like antiSMASH .
- Isotopic labeling : Track precursor incorporation (e.g., ¹³C-glucose) via NMR to map sugar attachment and backbone modification steps.
- Enzyme assays : Recombinant expression of putative glycosyltransferases to test substrate specificity .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound (e.g., varying IC₅₀ values across studies)?
Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent controls). To address this:
- Standardize protocols : Adopt guidelines from the Standards for Reporting Qualitative Research (SRQR) for replicable bioactivity assays .
- Meta-analysis : Apply statistical models (e.g., random-effects models) to account for inter-study variability.
- Dose-response validation : Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests) to confirm mechanisms .
Q. What in silico strategies are effective for predicting the molecular targets of this compound?
Computational approaches include:
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina to identify binding affinities.
- Network pharmacology : Construct compound-target-disease networks to prioritize high-probability targets.
- Machine learning : Train QSAR (quantitative structure-activity relationship) models on bioactivity data of analogous glycosides .
Methodological Considerations
-
Data Collection and Analysis :
- For structural studies, report chemical shifts (δ in ppm) and coupling constants (J in Hz) in NMR data tables, referencing tetramethylsilane (TMS) as an internal standard .
- In bioactivity studies, include raw data (e.g., dose-response curves) and normalized values (e.g., % inhibition relative to controls) in supplementary materials .
-
Handling Contradictory Findings :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs. For example, if cytotoxicity data conflict, design follow-up studies to test this compound under standardized hypoxia conditions to assess environmental influence . -
Ethical and Reporting Standards :
Adhere to the SRQR framework for qualitative data and the ARRIVE guidelines for preclinical studies. Disclose solvent concentrations and cell passage numbers to ensure reproducibility .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
